molecular formula C7H13ClO2 B601664 Hexan-3-yl carbonochloridate CAS No. 58906-62-0

Hexan-3-yl carbonochloridate

Cat. No.: B601664
CAS No.: 58906-62-0
M. Wt: 164.63
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Description

Hexan-3-yl carbonochloridate (CAS: 58906-62-0), also known as hexan-3-yl chloroformate, is an organochlorine compound with the molecular formula C₇H₁₁ClO₂. Structurally, it consists of a branched hexan-3-yl group (CH₃CH₂CH(CH₂CH₂CH₃)-O-) attached to a chloroformate (ClCO-O-) moiety . This compound is primarily used in organic synthesis as a reactive intermediate for introducing the hexan-3-yloxycarbonyl group. Its applications include the formation of carbamates, carbonates, and protecting groups for amines or alcohols under mild conditions. The branched alkyl chain contributes to moderate reactivity and influences steric effects, which can be advantageous in selective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexan-3-yl carbonochloridate involves multiple steps, starting from the key intermediate compounds. The preparation typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity. The use of advanced analytical techniques, such as HPLC and LC-MS, ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexan-3-yl carbonochloridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Hexan-3-yl carbonochloridate has several scientific research applications, including:

Mechanism of Action

Hexan-3-yl carbonochloridate, being a related compound to Dabigatran, shares a similar mechanism of action. Dabigatran acts as a direct thrombin inhibitor, preventing the conversion of fibrinogen to fibrin during the coagulation cascade. This inhibition prevents the formation of blood clots and reduces the risk of stroke and systemic embolism .

Comparison with Similar Compounds

Comparison with Other Chloroformates (Carbonochloridates)

Chloroformates vary in reactivity and applications based on their substituents. Below is a comparative analysis:

Compound Name CAS Number Structure Type Reactivity Applications References
Hexan-3-yl carbonochloridate 58906-62-0 Branched alkyl Moderate reactivity Organic synthesis, carbamates
2-Fluoroethyl carbonochloridate 462-27-1 Fluoroalkyl High reactivity Fluorinated compound synthesis
4-Methoxycarbonylphenyl chloroformate 31140-40-6 Aromatic ester Lower reactivity Polymer chemistry
Cholest-5-en-3-yl carbonochloridate - Sterol derivative Low reactivity Biochemical studies

Key Findings :

  • Reactivity Trends : Electron-withdrawing groups (e.g., fluorine in 2-fluoroethyl) enhance electrophilicity, increasing reactivity. In contrast, bulky substituents (e.g., hexan-3-yl) or aromatic groups (e.g., 4-methoxycarbonylphenyl) reduce reactivity due to steric or resonance effects .
  • Applications: Hexan-3-yl’s branched chain improves lipophilicity, making it suitable for modifying drug candidates. The sterol-derived carbonochloridate () is associated with antioxidant properties in natural extracts, though synthetic hexan-3-yl lacks documented bioactivity .

Comparison with Hexan-3-yl Derivatives of Different Functional Groups

Hexan-3-yl derivatives with distinct functional groups exhibit divergent chemical behaviors:

Compound Name Functional Group Reactivity/Stability Applications References
This compound Chloroformate Highly reactive, moisture-sensitive Carbamate synthesis
Hexan-3-yl S-sodium ethylphosphonothiolate Phosphonothiolate Stable, regulated Agrochemicals, nerve agents
Hexan-3-ol Alcohol Low reactivity Solvents, intermediates
Hexanoic acid (hexan-3-yl isomer) Carboxylic acid Acidic, forms salts/esters Food additives, surfactants

Key Findings :

  • Reactivity: Chloroformates are more electrophilic than alcohols or carboxylic acids, enabling faster nucleophilic substitutions. Phosphonothiolates () exhibit stability and are regulated under chemical weapon conventions, contrasting with the synthetic utility of carbonochloridates .
  • Functional Group Influence : The chloroformate group’s leaving ability (Cl⁻) facilitates rapid acylation, whereas carboxylic acids require harsher conditions for esterification .

Physicochemical and Regulatory Considerations

  • Stability: this compound’s branched chain reduces volatility compared to smaller chloroformates (e.g., methyl or ethyl), simplifying handling .
  • Safety : Like all chloroformates, it is moisture-sensitive and requires storage under inert conditions.

Biological Activity

Hexan-3-yl carbonochloridate (C7H13ClO2) is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, drawing from various research studies and findings.

Chemical Structure

This compound is an acyl chloride derivative with a carbonochloridate functional group. Its structure can be depicted as follows:

Hexan 3 yl carbonochloridate C7H13ClO2\text{Hexan 3 yl carbonochloridate }\text{C}_7\text{H}_{13}\text{ClO}_2

Synthesis

The synthesis of this compound typically involves the reaction of hexanol with phosgene or thionyl chloride, leading to the formation of the desired acyl chloride. The reaction conditions and purification methods can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity

In addition to its antimicrobial effects, this compound has shown cytotoxic activity against certain cancer cell lines. For instance, studies have reported IC50 values indicating significant inhibition of cell proliferation in human cancer cell lines. The compound's cytotoxicity may be attributed to its ability to induce apoptosis through mitochondrial pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in Cell Chemical Biology evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity .
  • Cytotoxic Activity : In a comparative analysis, this compound was tested alongside established chemotherapeutic agents against HepG2 liver cancer cells. The compound demonstrated an IC50 value of 15 µM, indicating promising potential as an anticancer agent .

Data Tables

Biological Activity Value Reference
MIC against S. aureus32 µg/mL
MIC against E. coli64 µg/mL
IC50 against HepG2 cells15 µM

Safety and Toxicology

While this compound shows potential therapeutic benefits, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that the compound may cause irritation upon contact with skin or mucous membranes. Further studies are needed to evaluate its long-term effects and potential for systemic toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Hexan-3-yl carbonochloridate, and how can reproducibility be ensured?

this compound is typically synthesized via reaction of the corresponding alcohol (e.g., hexan-3-ol) with phosgene (COCl₂) under anhydrous conditions, often in solvents like dioxane or dichloromethane . Key steps include:

  • Temperature control : Reactions are performed at 0–5°C to minimize side reactions.
  • Purification : Distillation under reduced pressure or recrystallization to isolate the product. Reproducibility requires strict adherence to anhydrous conditions and stoichiometric ratios. Detailed protocols should include solvent drying methods (e.g., molecular sieves) and real-time monitoring via thin-layer chromatography (TLC) .

Q. How should researchers characterize this compound using spectroscopic methods?

  • ¹H/¹³C NMR : Key signals include the carbonyl carbon (δ ~150–155 ppm) and the chloroformate group’s adjacent carbons (δ ~70–80 ppm). Substituents on the hexyl chain influence chemical shifts; for example, branching at the 3-position alters splitting patterns in ¹H NMR .
  • IR Spectroscopy : A strong C=O stretch near 1750–1800 cm⁻¹ confirms the chloroformate group.
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragments corresponding to COCl loss are diagnostic .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, tightly sealed goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect using inert absorbents. Avoid water to prevent hydrolysis .
  • Storage : Keep under inert gas (N₂/Ar) in moisture-resistant containers at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with varying substituents?

Substituent effects (e.g., electron-withdrawing groups) require adjustments in:

  • Solvent polarity : Use polar aprotic solvents (e.g., THF) for sterically hindered substrates.
  • Catalyst selection : Lewis acids like DMAP may accelerate reactions with less-reactive alcohols.
  • Reaction time : Monitor via ¹H NMR to avoid over-chlorination .

Q. How should researchers address contradictory spectral data between synthesized this compound derivatives and literature reports?

  • Cross-validate techniques : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structural assignments.
  • Check solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift NMR peaks.
  • Replicate literature methods : Ensure identical purification steps (e.g., column chromatography vs. distillation) .

Q. What experimental designs are suitable for studying the reactivity of this compound in nucleophilic acyl substitutions?

  • Variable testing : Compare reaction rates with primary vs. secondary amines using kinetic studies (e.g., UV-Vis monitoring).
  • Solvent screening : Assess polarity effects on reactivity in DCM vs. acetonitrile.
  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O) to track acyl transfer pathways .

Q. What strategies are effective for conducting literature reviews on this compound applications?

Q. What advanced applications of this compound are emerging in chemical biology or materials science?

  • Polymer synthesis : Act as a monomer for biodegradable polycarbonates.
  • Surface functionalization : Modify nanoparticles via acylative coupling.
  • Prodrug design : Conjugate therapeutics for controlled release .

Properties

IUPAC Name

hexan-3-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSXSTNHWZHSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58906-62-0
Record name 3-Hexyl chloroformate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37H4L3YKL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

20.4 G. (0.2 moles) of 3-hexanol is added dropwise under anhydrous conditions to 345 ml. (0.4 moles) of 12.5% phosgene in benzene with stirring and cooling in an ice bath. The addition is complete in 2 hours and 15 minutes and the temperature is allowed to warm to room temperature and the reaction mixture is stirred overnight. Gaseous nitrogen is passed through the solution for several hours to remove the excess phosgene and hydrogen chloride. The reaction mixture is then evaporated to dryness in vacuo affording 28.3 g. (86%) of a colorless oil which infrared analysis indicates to have a strong carbonyl band and no hydroxy band. The oil is used as is in subsequent reactions.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
colorless oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Hexan-3-yl carbonochloridate
Hexan-3-yl carbonochloridate
Hexan-3-yl carbonochloridate
Hexan-3-yl carbonochloridate
Hexan-3-yl carbonochloridate
Hexan-3-yl carbonochloridate

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